2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a benzenecarboxylic acid moiety. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.
Mode of Action
This compound interacts with HIV-1 integrase, inhibiting its function
Biochemical Pathways
The inhibition of HIV-1 integrase by this compound affects the viral replication pathway . By preventing the integration of the viral genome into the host cell’s DNA, the compound disrupts the life cycle of the virus and prevents the production of new viral particles.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the HIV life cycle . By inhibiting the function of HIV-1 integrase, the compound prevents the virus from replicating and spreading to new cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields. These methods allow for the large-scale production of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Nitro or halogenated quinazolinone derivatives.
Scientific Research Applications
2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzoic acid derivatives: Compounds with similar benzenecarboxylic acid moieties but different fused ring systems.
Uniqueness
2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid is unique due to its specific combination of the quinazolinone core and benzenecarboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-hydroxy-4-oxoquinazolin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-11-7-3-4-8-12(11)16-13(17(14)21)9-5-1-2-6-10(9)15(19)20/h1-8,21H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNRFBVDUQBSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.